1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1)
Overview
Description
1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) is a chemical compound with the CAS Number: 1923051-63-1 . It has a molecular weight of 217.22 and a molecular formula of C16H28N2O6 . The compound is solid at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 1-oxa-8-azaspiro[3.5]nonane;oxalic acid . The InChI code is 1S/C7H13NO.C2H2O4/c1-2-7(3-5-9-7)6-8-4-1;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) . The Canonical SMILES representation is C1CC2(CCO2)CNC1.C1CC2(CCO2)CNC1.C(=O)(C(=O)O)O .Physical and Chemical Properties Analysis
The compound has a molecular weight of 344.40 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 1 . The exact mass is 344.19473662 g/mol and the monoisotopic mass is also 344.19473662 g/mol . The topological polar surface area is 117 Ų . The compound has a heavy atom count of 24 .Scientific Research Applications
Oxaprozin in Rheumatic and Inflammatory Conditions
Oxaprozin, a non-steroidal anti-inflammatory drug, has been reviewed for its pharmacodynamic and pharmacokinetic properties, emphasizing its efficacy in treating painful rheumatic and inflammatory conditions. Its comparison with other NSAIDs and the evaluation of its gastrointestinal side effects highlight the drug's clinical potential (P. A. Todd & R. N. Brogden, 1986).
Oxalate in Health and Disease
Research on oxalate metabolism and its implications in health, such as hyperoxaluria and the role of oxalate-degrading bacteria, reflects the significance of understanding oxalate's physiological and pathological roles. Studies have explored therapeutic interventions targeting oxidative stress in hyperoxaluria and the potential of probiotic oxalate-degrading bacteria to mitigate health risks associated with oxalate (S. Joshi & Saeed R. Khan, 2019; Dina Karamad et al., 2022).
Oxazoline and Oxazolone Chemistry
The chemistry of 1,2-oxazines, 1,2-benzoxazines, and related compounds, including oxazolone, has been reviewed for its synthetic pathways and biological significance. These compounds' roles as intermediates in organic synthesis and their pharmacological activities suggest a wide range of research and application areas (M. Sainsbury, 1991; Neelottama Kushwaha & S. Kushwaha, 2021).
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Properties
IUPAC Name |
1-oxa-8-azaspiro[3.5]nonane;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13NO.C2H2O4/c2*1-2-7(3-5-9-7)6-8-4-1;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJYYZARMVJURT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCO2)CNC1.C1CC2(CCO2)CNC1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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